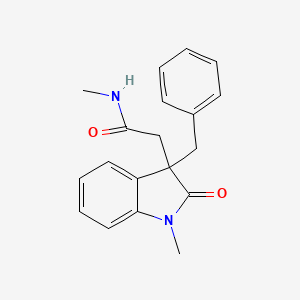
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a bipiperidine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been proposed that this compound acts as an antagonist at the dopamine D2 receptor and the sigma-1 receptor. It has also been suggested that this compound may act on the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce pain and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anxiolytic and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high yield and purity. This compound is also easy to synthesize using different methods. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are various future directions for research on 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One of the directions is to study its potential as an anticancer agent in clinical trials. Another direction is to study its potential as an analgesic and anti-inflammatory agent in human models. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been achieved using different methods. One of the methods involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with morpholine-4-carbonyl chloride in the presence of a base. Another method involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with morpholine-4-carboxylic acid in the presence of a coupling agent. The yield of the compound obtained using these methods is high, and the purity is also good.
Aplicaciones Científicas De Investigación
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antipsychotic and analgesic properties. It has been found to be effective in reducing pain and inflammation in animal models. In addition, this compound has been tested for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
[1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O2/c23-20-5-1-3-18(15-20)16-24-9-6-21(7-10-24)26-8-2-4-19(17-26)22(27)25-11-13-28-14-12-25/h1,3,5,15,19,21H,2,4,6-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKTWXDHKYIULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)
![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)
![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)